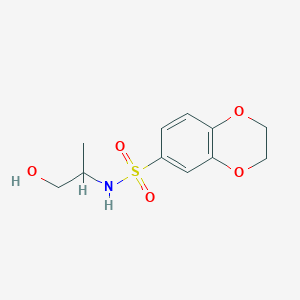
1-(3-bromophenyl)-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-bromophenyl)-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BCPA and has been extensively studied for its synthesis, mechanism of action, and biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of BCPA is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in the inflammatory response. BCPA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation and pain.
Biochemical and Physiological Effects:
BCPA has been shown to exhibit anti-inflammatory and analgesic effects in animal models. It has been shown to reduce the production of prostaglandins and other inflammatory mediators, leading to a decrease in inflammation and pain. BCPA has also been shown to exhibit antioxidant properties, which may contribute to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using BCPA in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. BCPA is also stable under normal laboratory conditions, making it easy to handle and store. One of the limitations of using BCPA in lab experiments is its limited solubility in water, which may make it difficult to use in certain assays.
Orientations Futures
There are several future directions for research on BCPA. One area of interest is the development of new drugs based on the structure of BCPA. Another area of interest is the study of the mechanism of action of BCPA, which may provide insights into the development of new anti-inflammatory drugs. Additionally, the use of BCPA as a building block for the synthesis of new organic compounds may lead to the development of new materials with unique properties.
Méthodes De Synthèse
The synthesis of BCPA can be achieved through the reaction of 3-bromobenzaldehyde, 3-chloro-1-methyl-1H-pyrazole-5-carboxylic acid hydrazide, and acetic anhydride in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain pure BCPA.
Applications De Recherche Scientifique
BCPA has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, BCPA has been shown to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs. In agriculture, BCPA has been used as a herbicide due to its ability to inhibit the growth of weeds. In material science, BCPA has been used as a building block for the synthesis of various organic compounds.
Propriétés
IUPAC Name |
1-(3-bromophenyl)-5-chloro-3-methylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrClN2O/c1-7-10(6-16)11(13)15(14-7)9-4-2-3-8(12)5-9/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWVXSOPRGNDPEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=O)Cl)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-bromophenyl)-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(3-Fluoropyridin-2-yl)amino]piperidin-2-one](/img/structure/B7556281.png)




![1h-Indazole-5-carboxamide,n-[1-(hydroxymethyl)propyl]-](/img/structure/B7556321.png)

![2-[4-[2-[Cyclohexyl(methyl)amino]-2-oxoethyl]piperazin-1-yl]acetic acid](/img/structure/B7556336.png)
![3-[4-[(5-Ethylthiophen-2-yl)methyl]piperazin-1-yl]propanoic acid](/img/structure/B7556337.png)



![1-[4-(Pyridin-3-ylmethoxy)phenyl]propan-1-ol](/img/structure/B7556370.png)